molecular formula C11H13ClO B13247474 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13247474
M. Wt: 196.67 g/mol
InChI Key: CKOVWVXWTPJBGA-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chlorine atom and a methoxy group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene typically involves the chlorination and methoxylation of 1,2,3,4-tetrahydronaphthalene. One common method is the electrophilic aromatic substitution reaction, where 1,2,3,4-tetrahydronaphthalene is treated with chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the chlorine atom. Subsequently, the methoxy group can be introduced via a nucleophilic substitution reaction using sodium methoxide in methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide, sodium ethoxide, or other nucleophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Lacks the chlorine and methoxy groups, making it less reactive in certain chemical reactions.

    2-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but without the methoxy group, affecting its chemical properties and applications.

    5-Methoxy-1,2,3,4-tetrahydronaphthalene:

Uniqueness

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C11H13ClO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7H2,1H3

InChI Key

CKOVWVXWTPJBGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)Cl

Origin of Product

United States

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